

Application Notes and Protocols for Solution-Processing of Spiro-NPB Derivatives

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Compound of Interest

Compound Name: Spiro-NPB

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Introduction

Spiro-functionalized N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (**Spiro-NPB**) derivatives are a class of amorphous molecular materials widely employed as hole-transporting layers (HTLs) in high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their rigid, non-planar spiro structure provides high glass transition temperatures (T_g), good morphological stability, and isotropic charge transport properties. Solution-processing offers a cost-effective and scalable alternative to vacuum deposition for fabricating thin films of these materials, making them attractive for large-area electronics.

These application notes provide an overview of common solution-processing methods for **Spiro-NPB** derivatives, including spin coating, blade coating, and inkjet printing. Detailed experimental protocols for the fabrication of OLEDs and PSCs are provided, along with a summary of key performance data.

Data Presentation: Performance of Solution-Processed Spiro-NPB Derivatives

The following tables summarize the performance of various solution-processed **Spiro-NPB** derivatives in OLEDs and PSCs.

Table 1: Performance of Solution-Processed **Spiro-NPB** Derivatives in OLEDs

Derivative	Host Material	Solution Process	Device Efficiency	Reference
Spiro-NPB	-	Spin Coating	CE: 9.24 cd/A, PE: 8.26 lm/W, EQE: 9.82%	[1]
HTM 1B	-	Spin Coating	CE: 16.16 cd/A, PE: 11.17 lm/W, EQE: 13.64%	[1]
SP2	-	Not Specified	PE: 34.47 lm/W, CE: 38.41 cd/A, EQE: 13.43%	[2]
BTBF-DPA	-	Not Specified	PE: 40.1 lm/W, EQE: 24.9% (Red PhOLED)	[2]

CE: Current Efficiency, PE: Power Efficiency, EQE: External Quantum Efficiency

Table 2: Performance of Solution-Processed Spiro-OMeTAD in Perovskite Solar Cells

Perovskite	Additives	Solution Process	Device Performance	Reference
CH ₃ NH ₃ PbI ₃	Li-TFSI, tBP	Spin Coating	PCE: 19.24%	[3]
FAPbI ₃	Li-TFSI, tBP	Spin Coating	PCE: 20.12%	[4]
(FA,Cs)Pb(Br,I) ₃	Li-TFSI, tBP, FK209	Spin Coating	PCE: up to 21.6%	[5]
CH ₃ NH ₃ PbI ₃	None	Spin Coating	PCE: 6.21%	[6]

PCE: Power Conversion Efficiency, Li-TFSI: Bis(trifluoromethane)sulfonimide lithium salt, tBP: 4-tert-butylpyridine, FK209: Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(triflyl)methanide)

Table 3: Solubility of Selected **Spiro-NPB** Derivatives

Derivative	Solvent	Solubility	Reference
NPB	Chloroform	2.8×10^{-3} (mole fraction)	[7]
NPB	Toluene	1.1×10^{-3} (mole fraction)	[7]
NPB	Methanol	2.4×10^{-7} (mole fraction)	[7]
Spiro-OMeTAD	Chlorobenzene	Good	[8]

Experimental Protocols

Protocol 1: Spin Coating of Spiro-OMeTAD for Perovskite Solar Cells

This protocol details the deposition of a Spiro-OMeTAD hole-transporting layer onto a perovskite film.

1. Solution Preparation:

- Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.
- To this solution, add 28.8 μL of 4-tert-butylpyridine (tBP) and 17.5 μL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) stock solution (520 mg/mL in acetonitrile).
- Stir the solution at room temperature for at least 2 hours before use.

2. Substrate Preparation:

- Ensure the perovskite-coated substrate is clean and dry.

3. Spin Coating Procedure:

- Transfer the perovskite substrate into a nitrogen-filled glovebox.

- Dispense approximately 50 μ L of the Spiro-OMeTAD solution onto the center of the perovskite film.
- Spin coat the substrate at 4,000 rpm for 30 seconds.
- The film should appear uniform and transparent.

4. Annealing:

- Anneal the substrate on a hotplate at 80°C for 10 minutes in the glovebox.

5. Device Finalization:

- Deposit the top metal electrode (e.g., gold or silver) by thermal evaporation.

Protocol 2: Blade Coating of a Spiro-NPB Derivative Layer

Blade coating is a scalable method suitable for large-area deposition.

1. Solution Preparation:

- Prepare a solution of the **Spiro-NPB** derivative in a suitable high-boiling-point solvent (e.g., chlorobenzene, o-dichlorobenzene) at a concentration of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the specific derivative's solubility.
- Filter the solution through a 0.2 μ m PTFE filter.

2. Substrate Preparation:

- The substrate (e.g., ITO-coated glass or a perovskite film) should be clean and pre-heated to a specific temperature (typically between 50-100°C) to facilitate solvent evaporation.

3. Blade Coating Procedure:

- Mount the substrate on the blade coater stage.
- Dispense a line of the **Spiro-NPB** solution in front of the blade.

- Set the blade speed (typically 10-100 mm/s) and the blade-substrate gap (typically 50-200 μm).
- Initiate the coating process. The blade will spread a uniform wet film across the substrate.

4. Annealing:

- Transfer the coated substrate to a hotplate for annealing (typically 80-120°C for 5-15 minutes) to remove residual solvent and improve film morphology.

Protocol 3: Inkjet Printing of a Spiro-NPB Derivative

Inkjet printing allows for precise, patterned deposition of materials.

1. Ink Formulation:

- Dissolve the **Spiro-NPB** derivative in a high-boiling-point solvent or a solvent mixture to achieve the desired viscosity (typically 10-20 cP) and surface tension for stable droplet formation.
- Filter the ink through a 0.2 μm filter compatible with the chosen solvent.

2. Substrate Preparation:

- The substrate surface may require treatment (e.g., plasma or UV-ozone) to ensure proper wetting and adhesion of the ink droplets.

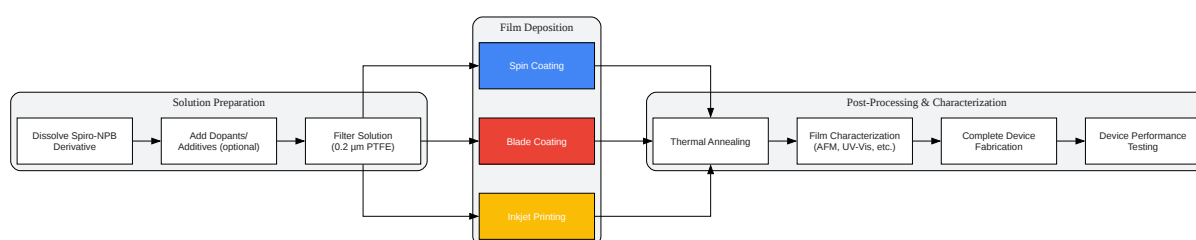
3. Inkjet Printing Procedure:

- Load the ink into the printer cartridge.
- Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve a uniform and pinhole-free film.
- Print the desired pattern onto the substrate.

4. Annealing:

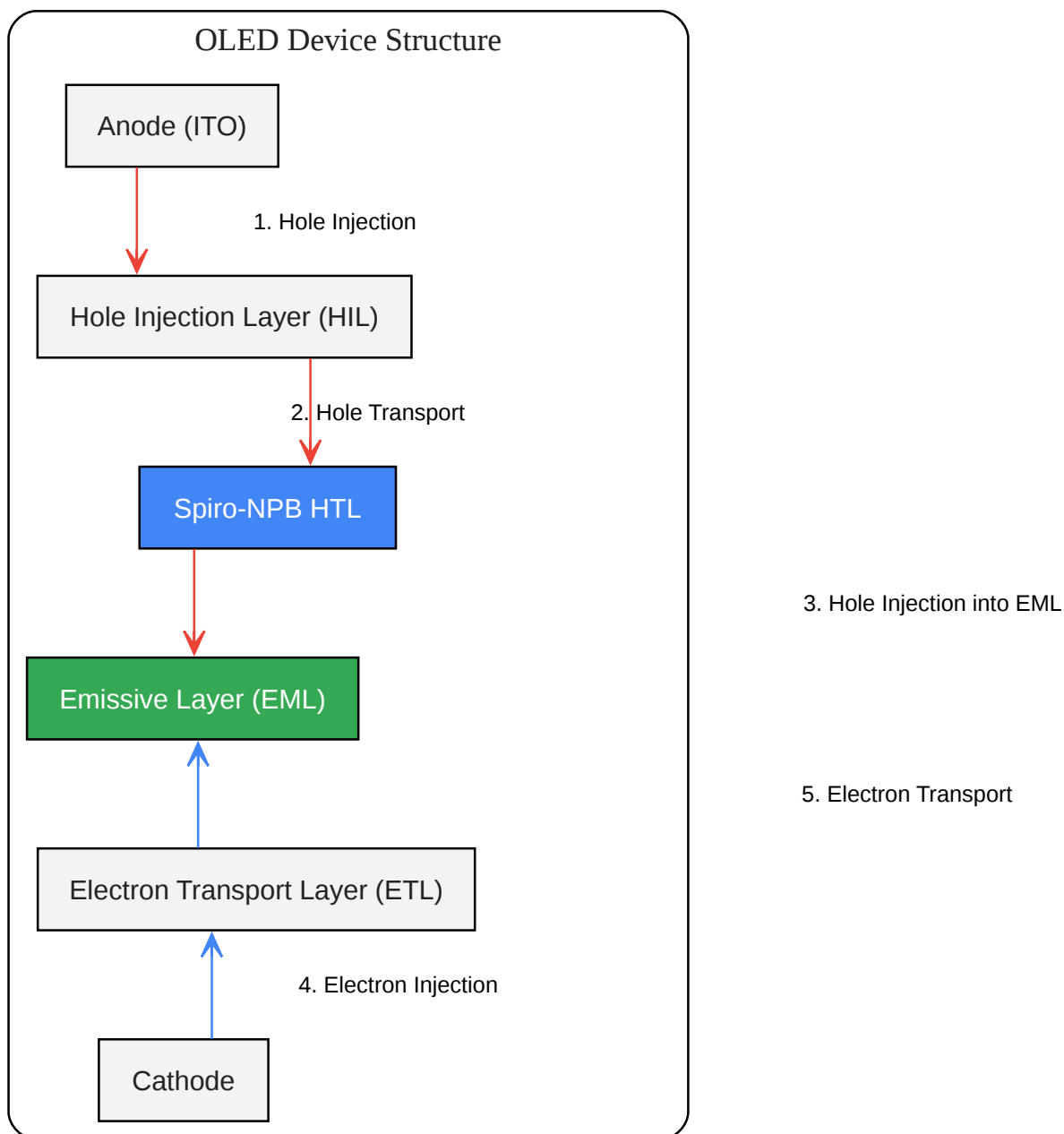
- Anneal the printed film on a hotplate to remove solvents and solidify the layer. Annealing conditions will depend on the solvents used.

Mandatory Visualization



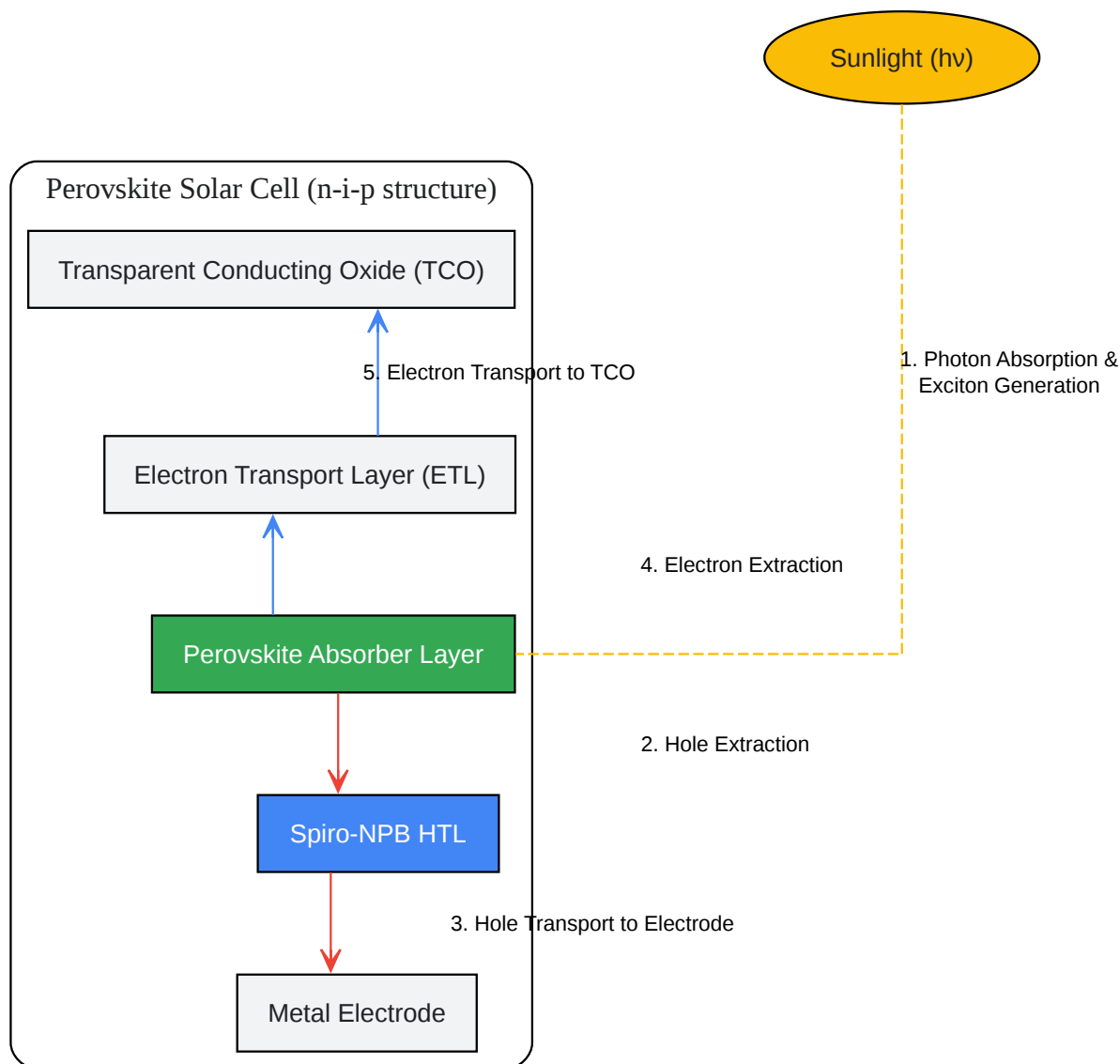
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Caption: General experimental workflow for solution-processing of **Spiro-NPB** derivatives.



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Caption: Charge transport and recombination in a typical OLED with a **Spiro-NPB HTL**.



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Caption: Charge generation and extraction in a perovskite solar cell with a **Spiro-NPB** HTL.

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